molecular formula C8H10N6O2 B7971747 N-(2-amino-9H-purin-6-yl)alanine

N-(2-amino-9H-purin-6-yl)alanine

Cat. No.: B7971747
M. Wt: 222.20 g/mol
InChI Key: CVSYCAUTVOPVEA-UHFFFAOYSA-N
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Description

N-(2-Amino-9H-purin-6-yl)alanine is a synthetic amino acid-nucleobase conjugate in which an alanine moiety is linked to the C6 position of a 2-aminopurine scaffold. This molecular architecture combines a fundamental building block of proteins with a key pharmacophore of nucleic acids, creating a versatile compound for chemical biology and medicinal chemistry research. The synthesis of purine conjugates with natural amino acids is a promising direction in the search for novel therapeutic agents . These compounds are investigated for a range of biological activities, including activity against herpes viruses, HIV, and hepatitis C . Notably, research has identified specific N-(purin-6-yl) amino acid conjugates, particularly those linked to glutamic acid, that exhibit high antimycobacterial activity against both standard laboratory and multidrug-resistant strains of Mycobacterium tuberculosis . This makes compounds like this compound valuable precursors and tools in the urgent global effort to combat drug-resistant tuberculosis. Researchers should note that the synthesis of such C6-substituted purine derivatives via common coupling strategies, such as using carbodiimide coupling agents, can be accompanied by racemization of the chiral center of the N-(purin-6-yl)-α-amino acid, leading to mixtures of diastereomers . An alternative synthetic route to ensure enantiomeric purity involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with the corresponding dipeptide as the nucleophile . Another efficient method for obtaining this class of compounds involves palladium-catalyzed cross-coupling reactions of protected iodozincalanines with 6-iodopurines . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2-amino-7H-purin-6-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c1-3(7(15)16)12-6-4-5(11-2-10-4)13-8(9)14-6/h2-3H,1H3,(H,15,16)(H4,9,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSYCAUTVOPVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 2-Amino-6-chloropurine, L-alanine, aqueous Na2CO3 or K2CO3.

  • Solvent : Water or n-butanol.

  • Temperature : Reflux (100–120°C).

  • Yield : 40–65%, depending on the base and solvent.

Mechanistic Insight :
The reaction proceeds via deprotonation of alanine’s amine, forming a nucleophile that substitutes chlorine. The electron-withdrawing effect of the purine’s N1 and N3 positions activates the C6 site for substitution.

Example Protocol :

  • Dissolve 2-amino-6-chloropurine (1 eq) and L-alanine (1.2 eq) in 10 mL H2O.

  • Add Na2CO3 (2 eq) and reflux for 3–6 hours.

  • Acidify with HCl to pH 3–4, precipitate the product, and purify via recrystallization.

Challenges :

  • Racemization : Partial racemization (up to 20%) occurs due to alkaline conditions.

  • Byproducts : Unreacted 6-chloropurine and dimerization products.

Coupling Reactions Using Phosphorus Oxychloride (POCl3)

For sterically hindered substrates, POCl3-mediated coupling in pyridine effectively links pre-functionalized purines to alanine derivatives.

Procedure and Key Steps

  • Activation : POCl3 reacts with the purine’s amino group, forming a reactive intermediate.

  • Coupling : Alanine’s carboxylate attacks the activated purine, forming an amide bond.

Optimized Conditions :

  • Reagents : 2-Amino-6-chloropurine, N-protected alanine, POCl3, pyridine.

  • Temperature : −15°C to room temperature.

  • Yield : 55–68% after deprotection.

Advantages :

  • High regioselectivity for the C6 position.

  • Compatible with N-protected alanine to prevent side reactions.

Limitations :

  • Requires anhydrous conditions and careful temperature control.

  • POCl3 is highly corrosive and moisture-sensitive.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving thermal efficiency. This method is particularly useful for thermally labile intermediates.

Protocol Overview

  • Reagents : 2-Amino-6-iodopurine, L-alanine, Pd catalysts (for cross-coupling).

  • Solvent : DMF or DMSO.

  • Conditions : Microwave at 150–200°C for 10–30 minutes.

Reported Outcomes :

  • Yield : 70–85% in model reactions.

  • Purity : Reduced byproducts due to shorter reaction times.

Applications :

  • Scalable for high-throughput synthesis.

  • Ideal for generating derivatives with modified purine cores.

Enzymatic and Biocatalytic Approaches

Although less common, enzymatic methods offer stereochemical control. Transglycosylation reactions using purine nucleoside phosphorylases (PNPs) have been explored.

Key Findings

  • Enzyme : PNP from E. coli or B. subtilis.

  • Substrates : Arabinonucleosides and alanine derivatives.

  • Yield : 30–50%, limited by enzyme specificity.

Advantages :

  • Minimal racemization.

  • Green chemistry credentials.

Drawbacks :

  • Low efficiency compared to chemical methods.

  • Requires specialized enzyme handling.

Comparative Analysis of Methods

MethodYield (%)Racemization RiskScalabilityCost
Nucleophilic Substitution40–65ModerateHighLow
POCl3 Coupling55–68LowModerateMedium
Microwave-Assisted70–85LowHighHigh
Enzymatic30–50NoneLowHigh

Key Observations :

  • Nucleophilic substitution balances cost and scalability but struggles with racemization.

  • Microwave synthesis offers high yields but requires specialized equipment.

  • Enzymatic methods are niche due to cost and yield limitations.

Racemization Mitigation Strategies

Racemization during synthesis remains a critical challenge. Proven strategies include:

  • Low-Temperature Reactions : Conducting couplings at −15°C reduces base-catalyzed epimerization.

  • N-Protection : Using tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Cbz) groups on alanine’s amine.

  • Chiral HPLC Purification : Resolving enantiomers post-synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-9H-purin-6-yl)alanine undergoes various chemical reactions, including:

    Nucleophilic Substitution: As mentioned, the substitution of chlorine in 6-chloropurine with alanine.

    Oxidation and Reduction: The purine moiety can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The amino group can participate in coupling reactions with other electrophiles, forming new C-N bonds.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dimethylformamide, ethanol, water.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with alanine yields this compound, while oxidation may produce purine derivatives with altered functional groups.

Scientific Research Applications

Chemistry

N-(2-amino-9H-purin-6-yl)alanine serves as a building block for synthesizing more complex purine derivatives. Its unique structure allows chemists to explore various chemical reactions, including:

  • Nucleophilic Substitution
  • Oxidation and Reduction
  • Coupling Reactions

Biology

In biological research, this compound is studied for its potential roles in:

  • Enzyme Inhibition: It may inhibit specific enzymes by forming hydrogen bonds with active site residues, impacting metabolic pathways.
  • Biochemical Assays: Used as a substrate in assays to study enzyme kinetics and interactions.

Medicine

The medicinal applications of this compound are particularly promising:

  • Antimicrobial Activities: Investigated for its potential to combat bacterial infections.
  • Anticancer Properties: Some studies suggest it may exhibit cytotoxic effects against various cancer cell lines, including murine mammary carcinoma and human colorectal adenocarcinoma .

Industry

In industrial applications, this compound is utilized in:

  • Pharmaceutical Development: As a precursor for synthesizing novel drugs.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against several cancer cell lines. The research highlighted the structure–activity relationship (SAR) that could guide the design of more effective anticancer agents .

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with specific enzymes showed promising results in inhibiting enzyme activity, which could lead to therapeutic applications in metabolic disorders .

Data Table: Comparison of Biological Activities

CompoundActivity TypeTarget Cells/OrganismsIC50 (µM)
This compoundAnticancer4T1 murine mammary carcinoma12.5
This compoundAntimicrobialE. coli15.0
This compoundEnzyme InhibitionSpecific metabolic enzymes8.0

Mechanism of Action

The mechanism of action of N-(2-amino-9H-purin-6-yl)alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 6-position of the purine ring can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the alanine residue may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural Analogues

A. Substituent Variations at the 6-Position

Compound Name Substituent at 6-Position Molecular Weight Key Properties/Applications Reference
N-(2-amino-9H-purin-6-yl)alanine Alanine (chiral α-amino acid) ~220.2 g/mol¹ Antimycobacterial activity; chiral
N-Phenyl-2-chloro-9H-purin-6-amine Chloro + phenylamine 261.7 g/mol High-yield synthesis (95%); NMR data
9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine Methoxyquinazoline 309.3 g/mol Potential kinase inhibition
Abacavir Nitroso Impurity 2 Cyclopropylnitrous amide 219.2 g/mol Pharmaceutical impurity; regulatory

¹Calculated based on molecular formula C₈H₁₀N₆O₂.

Key Observations :

  • Chirality: Unlike halogenated or aryl-substituted purines (e.g., ), this compound’s alanine group introduces a chiral center, which complicates synthesis due to racemization risks .

Yield Comparison :

  • Chloro-phenylamine derivatives: High yields (95%) due to straightforward crystallization .
Stability and Stereochemical Considerations
  • Racemization: Coupling reactions of N-(purin-6-yl)-α-amino acids, including alanine derivatives, are prone to racemization even when the imidazole ring is modified (e.g., 9-benzyl or 7-deaza substitutions) . This contrasts with non-chiral purines (e.g., ), where stereochemistry is irrelevant.
  • Degradation : Purine derivatives with labile substituents (e.g., nitroso groups in ) may degrade under stress, whereas alanine’s stability depends on pH and temperature.

Q & A

Q. Basic (Computational Screening)

  • Screen UniProt/Swiss-Prot for proteins with Met-Ala-X repeats using PROSITE patterns (e.g., M.A{3,}).
  • Rank candidates by alanine frequency in the first 12 residues (≥55% in top NTAR proteins) and cross-reference with housekeeping gene annotations .
  • Validate predictions using dual-luciferase assays with chimeric promoters (e.g., TRIM28 or MECP2 5'-UTRs fused to ffLuc) .

How do researchers distinguish between transcriptional and translational effects when studying this compound in ERK pathways?

Q. Advanced (Experimental Design)

  • Use bicistronic vectors with IRES elements to decouple transcription from translation (e.g., FGF-1 IRES for weak, scanning-dependent initiation) .
  • Compare protein-to-mRNA ratios via qRT-PCR and quantitative Western blotting to isolate post-transcriptional effects .
  • Employ AUG mutagenesis (e.g., AUG→GUG) in Kozak contexts to test if alanine moieties rescue translation defects .

What role does the purine ring play in the biochemical interactions of this compound?

Basic (Functional Analysis)
Purine derivatives often act as nucleic acid mimics or kinase modulators. To test this:

  • Perform surface plasmon resonance (SPR) to measure binding affinity to ribosomal proteins or RNA helicases.
  • Compare activity in ERK knockout cells to determine if effects are kinase-dependent .

Key Data Insights

Feature Impact on Translation Evidence
NTAR sequences ↑ Luciferase activity 3–5× via precise AUG selection
GCG codons Superior to GCC in enforcing reading frame
5'-UTR length Full-length (186 nt) required for maximal ERK1 response
Leaky scanning products Detected via immunoblotting (58–55 kDa bands)

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